molecular formula C12H25NO B1422911 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol CAS No. 1311314-28-9

3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol

Cat. No. B1422911
CAS RN: 1311314-28-9
M. Wt: 199.33 g/mol
InChI Key: RLLUQVBMROUNOS-UHFFFAOYSA-N
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Description

“3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol” is a compound that has a cyclohexyl group, an isopropyl group, and an amino group attached to a propane molecule . It is a solid substance .


Molecular Structure Analysis

The molecular formula of “3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol” is C9H19NO . The structure includes a cyclohexyl ring, an isopropyl group, and an amino group attached to a propane molecule .


Physical And Chemical Properties Analysis

The molecular weight of “3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol” is 157.25 g/mol . It is a solid substance .

Scientific Research Applications

Antifungal Applications

The molecule has been used as a base for synthesizing derivatives with significant antifungal properties. For instance, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from similar structures, displayed remarkable activity against Candida spp. strains, outperforming standard antifungal agents like Itraconazole and Fluconazole. These derivatives exhibit high selectivity and low toxicity, making them promising candidates for antifungal therapies (Zambrano-Huerta et al., 2019).

Dendrimer Synthesis

The structure of 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol is closely related to compounds used in dendrimer synthesis. A study detailed the synthesis of poly(ether imine) dendrimers using a 3-amino-propan-1-ol base. These dendrimers were found to be non-toxic and are considered valuable for various biological studies (Krishna et al., 2005).

Synthesis of Antimicrobial Agents

Derivatives of 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol have been synthesized and evaluated for their antimicrobial properties. For example, the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines yielded compounds with enhanced antimicrobial efficiency compared to existing medical agents (Jafarov et al., 2019).

Molecular Recognition Applications

A derivative, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, demonstrated potential in molecular recognition, detecting isomers of acids through NMR or fluorescence spectroscopy. This derivative shows promise for quantitative determination in practical applications, hinting at the versatility of compounds related to 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol (Khanvilkar & Bedekar, 2018).

properties

IUPAC Name

3-cyclohexyl-3-(propan-2-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-10(2)13-12(8-9-14)11-6-4-3-5-7-11/h10-14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLUQVBMROUNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(CCO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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